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molecular formula C9H8N2O B8369180 7-Methyl-1, 6-naphthyridine-5 (6H)-one

7-Methyl-1, 6-naphthyridine-5 (6H)-one

Cat. No. B8369180
M. Wt: 160.17 g/mol
InChI Key: SVXFJPJHTJQGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391554

Procedure details

A mixture of 272.3 mg (2 mmol) of 2-methylnicotinamide (2) and 0.34 mL (2.2 mmol) of 95% N,N-dimethylacetamide, dimethylacetal is heated at 50° C. for 1.5 hours, then a vacuum is applied for 1 hour with heating as described above. The oil is diluted with 2 mL of dry N,N-dimethylacetamide, treated with 96 mg of 60% sodium hydride, and heated at 80° C. for 2.5 hours. The solution is treated with 70 mg more of 60% sodium hydride, heated for an addition 4.5 hours, then quenched with excess acetic acid. The mixture is concentrated at 2 mm/70° C. to leave a residual solid that is triturated in hot chloroform, then filtered through a pad of silica gel (230-400 mesh). The pad is eluted with chloroform, then acetone to collect the product. The filtrate is concentrated to a solid that is dissolved in a minimum volume of hot water. The solution is stored at 5° C. for 2 weeks, and the precipitated solids are collected by filtration, washed well with propanol, and dried to give 73 mg of pure product, mp 244°-245° C.
Quantity
272.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[H-].[Na+].CN(C)[C:15](=O)[CH3:16]>>[CH3:15][C:16]1[NH:6][C:4](=[O:5])[C:3]2[CH:7]=[CH:8][CH:9]=[N:10][C:2]=2[CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
272.3 mg
Type
reactant
Smiles
CC1=C(C(=O)N)C=CC=N1
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.34 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
96 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heated for an addition 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
quenched with excess acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated at 2 mm/70° C.
CUSTOM
Type
CUSTOM
Details
to leave a residual solid
CUSTOM
Type
CUSTOM
Details
that is triturated in hot chloroform
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (230-400 mesh)
WASH
Type
WASH
Details
The pad is eluted with chloroform
CUSTOM
Type
CUSTOM
Details
acetone to collect the product
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to a solid
DISSOLUTION
Type
DISSOLUTION
Details
that is dissolved in a minimum volume of hot water
WAIT
Type
WAIT
Details
The solution is stored at 5° C. for 2 weeks
FILTRATION
Type
FILTRATION
Details
the precipitated solids are collected by filtration
WASH
Type
WASH
Details
washed well with propanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1NC(C=2C=CC=NC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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